molecular formula C12H10O2 B1197348 2-Phenoxyphenol CAS No. 2417-10-9

2-Phenoxyphenol

Cat. No. B1197348
CAS RN: 2417-10-9
M. Wt: 186.21 g/mol
InChI Key: KDTZBYPBMTXCSO-UHFFFAOYSA-N
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Description

2-Phenoxyphenol, also known as 2-Hydroxydiphenyl Ether, is a compound with the chemical formula C12H10O2 . It is one of the monohydroxylated isomers of biphenyl and is a white solid . It has been used as a biocide and a preservative .


Synthesis Analysis

Phenols, including 2-Phenoxyphenol, can be synthesized through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . The synthesis of 2-Phenoxyethanol, a similar compound, has been described via the reaction of ethylene oxide with phenol in a basic medium .


Molecular Structure Analysis

The molecular structure of 2-Phenoxyphenol consists of two benzene rings linked to each other through an ether group . The molecular formula is C12H10O2, and it has an average mass of 186.207 Da .


Chemical Reactions Analysis

Phenols, including 2-Phenoxyphenol, can undergo various reactions. For instance, they can form directly from phenol during oxidation processes . They can also polymerize to form phenolic compounds when the oxidizing ability is insufficient .


Physical And Chemical Properties Analysis

2-Phenoxyphenol has a density of 1.2±0.1 g/cm3, a boiling point of 275.7±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 54.6±0.3 cm3 .

Scientific Research Applications

Synthesis of Bioactive Natural Products and Conducting Polymers

Phenol derivatives like 2-Phenoxyphenol have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been invented, with innovative synthetic methods developed for the preparation of m-aryloxy phenols .

Production of Plastics, Adhesives, and Coatings

2-Phenoxyphenol is used in various industries, including plastics, adhesives, and coatings . It improves these materials’ thermal stability and flame resistance .

Antioxidants

m-Aryloxy phenols, a category that includes 2-Phenoxyphenol, have applications as antioxidants . They can prevent or slow down the oxidative damage to our body.

Ultraviolet Absorbers

2-Phenoxyphenol has been found to have potential as an ultraviolet absorber . This property makes it useful in products that require protection from the harmful effects of UV radiation.

Flame Retardants

2-Phenoxyphenol is used as a flame retardant . It helps to reduce the flammability of materials and delay the spread of fire.

Treatment of Toxic Phenolic Compounds

2-Phenoxyphenol has been studied in the context of the treatment of toxic and difficult-to-degrade phenolic compounds in industries such as coking, pharmaceutical, and chemical industries . The polymerization and oxidation of phenolic compounds in supercritical water partial oxidation/supercritical water oxidation (SCWPO/SCWO) have been reviewed .

Potential Biological Activities

2-Phenoxyphenol has potential biological activities, including anti-tumor and anti-inflammatory effects . More research is needed to fully understand these potential benefits.

Mediating Exogenous C2-Ceramide Metabolism

The phenoxyphenol compound diTFPP has been found to mediate exogenous C2-ceramide metabolism, inducing cell apoptosis accompanied by ROS formation and autophagy in hepatocellular carcinoma cells .

properties

IUPAC Name

2-phenoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTZBYPBMTXCSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178879
Record name Phenol, 2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxyphenol

CAS RN

2417-10-9
Record name 2-Hydroxydiphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2417-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenoxyphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PHENOXYPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVI8N9886N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 10 g of o-phenoxyanisol, 80 ml of hydroiodic acid (52%), 80 ml of acetic acid and 40 ml of acetic anhydride was refluxed for 1.5 hours. After being cooled, the reaction mixture was poured into ice-water to deposit a precipitate. The precipitate was dissolved in ether, and the solution was washed with an aqueous saturated sodium chloride solution, an aqueous saturated thiosulfuric acid aqueous solution and then an aqueous saturated sodium chloride solution. This ether solution was dried over anhydrous sodium sulfate, and the solvent was removed to give yellow solids. The solids were dissolved in acetic acid and stirred. The mixture was poured into cold water to deposit crystals. The crystals were washed with water and then with n-hexane, and dried at 80° C. under reduced pressure to obtain 7.8 g of o-phenoxyphenol as slightly yellow powders.
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Synthesis routes and methods II

Procedure details

A solution of 23.4 g (74.9 mmol) of boron tribromide-dimethyl sulfide complex in 150 mL of 1,2-dichloroethane was added dropwise to 3.00 g (15.0 mmol) of 2-methoxyphenyl phenyl ether in 50 mL dichloroethane at room temperature. The mixture was stirred at reflux overnight. 50 mL 3M NaOH was added to quench the reaction. After separation of layers, the organic layer was extracted with 3×100 mL 3M NaOH. The combined aqueous layer was acidified with conc. HCl, and the precipitated product was extracted with 3×150 mL ethyl ether. After washing with brine solution, drying over MgSO4, and filtering, solvents were evaporated under reduced pressure to give 2.30 g (82.4%) of an off-white solid, which was used without further purification. 1H NMR (300 MHz, CDCl3): δ 5.57 (s, 1H); 6.81-6.90 (m, 2H); 7.01-7.07 (m, 4H); 7.12 (t, 1H, J=7.3 Hz); 7.31-7.38 (m, 2H). ##STR105##
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50 mL
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3 g
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Yield
82.4%

Synthesis routes and methods III

Procedure details

The procedure of Example 21 was repeated, except diphenyl ether was used in place of 4-methyl anisole and perisobutyric acid (used as 20% acetone solution) was used in place of peracetic acid. Consequently, the conversion of perisobutyric acid was 98.5%, the conversion of diphenyl ether was 8.28% and there were produced 4.15g of 2-hydroxydiphenyl ether and 2.04g of 4-hydroxydiphenyl ether.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: While 2-phenoxyphenol itself may not have a specific biological target, its structural analogue, triclosan (2,4,4’-trichloro-2’-phenoxyphenol), is a well-known inhibitor of the enoyl reductase enzyme FabI. FabI is a key enzyme in the type II fatty acid biosynthesis pathway in bacteria such as Escherichia coli and Staphylococcus aureus. [, ] Triclosan exhibits slow, tight-binding inhibition, preferentially targeting the enzyme complexed with the oxidized form of the nicotinamide adenine dinucleotide (NAD+) cofactor. [] Inhibition of FabI disrupts bacterial fatty acid synthesis, ultimately leading to growth inhibition and cell death. []

A: * Molecular Formula: C12H10O2* Molecular Weight: 186.21 g/mol* Spectroscopic Data: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) and Infrared (IR) spectroscopy are valuable tools for characterizing the structure of 2-phenoxyphenol. Studies have utilized these techniques to investigate structural features such as chlorine substitution patterns, preferred conformations, and hydrogen bonding. [, ]

ANone: This information is not available in the provided research articles, as the focus is primarily on the chemical properties and biological activity of 2-phenoxyphenol and its analogues, not their material applications.

A: The provided research papers do not discuss the catalytic properties of 2-phenoxyphenol. Instead, they focus on its role as a precursor to other compounds, such as chlorinated dibenzo-p-dioxins (CDDs) and dibenzofurans (CDFs). [, ]

ANone: Understanding the SAR of 2-phenoxyphenol, specifically regarding its relation to FabI inhibition, provides insights into designing more potent and selective inhibitors:

    ANone: The provided research articles do not delve into the stability and formulation aspects of 2-phenoxyphenol.

    ANone: The provided research articles do not contain information about the PK/PD profile of 2-phenoxyphenol.

    A: While the provided research doesn't directly assess the in vitro and in vivo efficacy of 2-phenoxyphenol itself, it sheds light on the activity of structurally related compounds, particularly triclosan and its analogues. [, , ] These studies highlight the potential of these compounds as antibacterial agents, emphasizing their ability to inhibit bacterial growth and potentially serve as lead compounds for further drug development.

    A: The development of resistance to triclosan and related diphenyl ether inhibitors has been observed. Mutations in the safabI gene, which encodes the enoyl reductase enzyme in Staphylococcus aureus, can confer resistance to these inhibitors, including triclosan, 5-ethyl-2-phenoxyphenol (EPP), and 5-chloro-2-phenoxyphenol (CPP). [] Specific mutations, such as A95V, I193S, and F204S, have been identified and shown to increase the MIC values of these inhibitors by approximately 100-fold. [] These findings highlight the potential for the development of resistance to these compounds and the need for ongoing surveillance and the development of new antibacterial agents.

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